METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE
Description
METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C19H20F3N3O3 |
|---|---|
Molecular Weight |
395.4g/mol |
IUPAC Name |
methyl 2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-methylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H20F3N3O3/c1-11-9-13(3)23-15(10-11)24-18(17(27)28-4,19(20,21)22)25-16(26)14-8-6-5-7-12(14)2/h5-10H,1-4H3,(H,23,24)(H,25,26) |
InChI Key |
QDOPAYSSDJIGMH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=CC(=CC(=N2)C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=CC(=CC(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the trifluoromethyl group and the methylbenzamido group. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-((3-amino-4,6-dimethylpyridin-2-yl)amino)-2-methoxyphenyl)acetate
- 2-((4,6-dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE stands out due to its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature may enhance its stability, binding affinity, and overall effectiveness in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
